(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (ii) complexes .
Mode of Action
The compound interacts with its targets through its unique structure. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .
Biochemical Pathways
The compound is involved in the asymmetric catalysis reactions . It is also used as an organocatalyst in Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . These reactions are part of larger biochemical pathways that lead to the formation of complex organic compounds.
Result of Action
The compound’s action results in the formation of chiral diazabicyclic ligands and dicopper (II) complexes . It also facilitates the Biginelli reaction, leading to the formation of complex organic compounds .
Action Environment
The action of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment . Furthermore, the presence of other substances, such as solvents, can also influence the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate plays a crucial role in biochemical reactions, particularly as a chiral ligand and organocatalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various catalytic processes. For instance, it is used in the synthesis of chiral diazabicyclic ligands, which are essential in the preparation of dicopper(II) complexes . Additionally, it acts as an organocatalyst in the Biginelli reaction, which involves the condensation of aromatic aldehydes with ethyl acetoacetate and urea . These interactions highlight the compound’s versatility and importance in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, thereby altering metabolic pathways and cellular responses. For example, its role as a catalyst in organic synthesis can lead to changes in the production of specific metabolites, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s rigid structure allows it to fit into enzyme active sites, either blocking substrate access or facilitating catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or suboptimal storage can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes . Studies have shown that the compound can localize to various subcellular regions, including the cytoplasm and nucleus, where it exerts its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a diazabicyclo octane derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted diazabicyclo octane derivatives.
Scientific Research Applications
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
- tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its diazabicyclo octane core, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671868 | |
Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944238-89-5 | |
Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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